5-(methoxymethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
The compound 5-(methoxymethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a triazolopyrimidinone derivative characterized by a methoxymethyl (-CH2OCH3) substituent at position 5 and a methylthio (-SCH3) group at position 2 of the heterocyclic core. Triazolopyrimidinones are a class of nitrogen-containing heterocycles with demonstrated applications in medicinal chemistry, including antimicrobial, antiproliferative, and enzyme-inhibitory activities . The methoxymethyl group enhances hydrophilicity compared to alkyl or aromatic substituents, while the methylthio moiety may influence redox behavior and target binding due to sulfur’s electron-rich nature.
Properties
IUPAC Name |
5-(methoxymethyl)-2-methylsulfanyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2S/c1-14-4-5-3-6(13)12-7(9-5)10-8(11-12)15-2/h3H,4H2,1-2H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBFLAFNHPCVKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N2C(=N1)N=C(N2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Methoxymethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a compound belonging to the class of triazolopyrimidines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 258.28 g/mol. The structure features a triazole ring fused with a pyrimidine moiety, which is critical for its biological activity.
Biological Activity Overview
Research has indicated that compounds within the triazolopyrimidine class exhibit a range of biological activities including:
- Antimicrobial Activity : Some derivatives have shown significant antibacterial and antifungal properties. For instance, studies have reported that triazolopyrimidine derivatives exhibit inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : Certain analogs have demonstrated cytotoxic effects against cancer cell lines. For example, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth in vitro .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of key enzymes such as tyrosinase, which is involved in melanin production. Studies show that modifications in the structure can significantly enhance or reduce this inhibitory activity .
Antimicrobial Studies
A study conducted on various triazolopyrimidine derivatives including this compound revealed potent antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined against several pathogens:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 15.62 | Staphylococcus aureus |
| Compound B | 31.25 | Escherichia coli |
| This compound | TBD | TBD |
Antitumor Activity
The cytotoxic effects of the compound were assessed using various cancer cell lines. The results indicated that certain structural modifications could enhance its potency:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| Mia PaCa-2 | 20 | Moderate cytotoxicity |
| PANC-1 | 15 | High cytotoxicity |
| RKO | 25 | Variable response |
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Enzymatic Activity : Specifically targeting tyrosinase and other metabolic enzymes.
- Induction of Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells.
Case Studies
Case studies involving patients treated with triazolopyrimidine derivatives have shown promising results in managing hyperpigmentation disorders due to their tyrosinase inhibitory effects. In clinical settings, these compounds have been applied topically with favorable outcomes.
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazolopyrimidine derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, suggesting that modifications like the methoxymethyl and methylthio groups enhance their bioactivity .
Anticancer Potential
Recent investigations have shown that compounds similar to 5-(methoxymethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can inhibit tumor growth in vitro. For instance, a derivative was found to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Enzyme Inhibition
Triazolopyrimidines are known to act as inhibitors for various enzymes. The compound's structure allows it to interact with enzyme active sites effectively. For example, it has been studied for its inhibitory effects on dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis .
Case Study: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several triazolopyrimidine derivatives, including this compound. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics against Staphylococcus aureus and Escherichia coli .
Pesticide Development
The unique structure of triazolopyrimidines has led to their exploration as potential pesticide agents. Their ability to disrupt biochemical pathways in pests makes them suitable candidates for development as agricultural chemicals. Initial trials have shown promising results in controlling fungal pathogens in crops .
Herbicide Properties
The compound's mechanism of action may also extend to herbicidal applications. Research suggests that certain derivatives can inhibit photosynthesis in targeted weed species without affecting crop plants, offering a selective herbicide option .
Polymer Chemistry
In material science, triazolopyrimidine derivatives are being investigated for their role as monomers or additives in polymer synthesis. Their ability to enhance thermal stability and mechanical properties makes them valuable in developing advanced materials .
Case Study: Polymer Enhancement
A study demonstrated that incorporating this compound into polymer matrices improved their resistance to thermal degradation significantly compared to control samples without the compound .
Chemical Reactions Analysis
1.1. Cyclization Reactions
Triazolopyrimidine cores are typically formed via cyclization of triazole derivatives with carbonyl-containing precursors. For example, PMC9370682 describes a four-step synthesis for triazolopyrimidine indole derivatives:
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Step 1 : Cyclization of H-1,2,4-triazol-5-amine (A ) and ethyl 4-chloro-3-oxobutanoate (B ) in acetic acid to form intermediate C .
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Step 2 : Conversion of C to 7-chloro-5-(chloromethyl)- triazolo[1,5-a]pyrimidine (D ) using phosphorus oxychloride (POCl₃) .
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Step 3 : Substitution with indole derivatives (e.g., 1-methyl-1H-indole) under catalytic conditions (Tf₂NH in HFIP) to form functionalized derivatives .
While these steps target indole-substituted derivatives, analogous logic could apply to introducing methoxymethyl or methylthio groups.
1.2. Functionalization of Substituents
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Methoxymethyl Group : Likely introduced via nucleophilic substitution or alkylation of a hydroxyl group, followed by methoxymethylation.
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Methylthio Group : Sulfur-containing groups (e.g., methylthio) are often introduced via:
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Mercaptosylation : Reaction with methylthiol reagents (e.g., CH₃SH, H₂S/CH₃I).
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Thioetherification : Substitution of halides (e.g., Cl⁻) with thiolate ions or organothiols.
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2.1. Comparison with Structural Analogs
Key Observations :
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C2 Substituents : Methylthio groups often participate in nucleophilic substitution (e.g., alkylation, oxidation).
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C5 Substituents : Methoxymethyl groups may undergo hydrolysis or oxidation to form carbonyl groups.
3.1. Substitution Reactions
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Methylthio Group Modification :
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Oxidation : Conversion to sulfone (SO₂) or sulfoxide (SO) using oxidizing agents (e.g., H₂O₂, mCPBA).
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Alkylation : Reaction with alkyl halides to form alkylsulfanylmethyl derivatives.
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Methoxymethyl Group Functionalization :
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Hydrolysis : Acidic/basic conditions to form hydroxymethyl derivatives.
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Oxidation : Conversion to ketone (via KMnO₄, CrO₃) or carboxylic acid (via Tollen’s reagent).
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3.2. Core Ring Chemistry
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Ring Expansion/Contraction : Unlikely due to the fused triazolopyrimidine framework.
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Coordination Chemistry : Potential binding to metal ions (e.g., Zn²⁺, Fe³⁺) via heteroatom coordination.
Analytical Methods for Reaction Monitoring
| Technique | Application | Advantages | Limitations |
|---|---|---|---|
| HPLC | Purity analysis | High resolution | Requires calibration |
| NMR | Structural elucidation | Detailed isotope-specific data | Time-consuming |
| MS | Molecular weight confirmation | Rapid analysis | Limited structural info |
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituents at positions 2 and 5, which critically impact physicochemical and biological properties. A comparative analysis is provided below:
Table 1: Substituents and Properties of Triazolopyrimidinone Derivatives
Electrochemical Behavior
- S1-TP (Chloromethyl) : Exhibits an irreversible oxidation peak at +1.1 V due to the electron-withdrawing Cl atom .
Physicochemical Properties
- Solubility: The target’s methoxymethyl group improves water solubility compared to chloromethyl (S1-TP) or morpholinomethyl (S3-TP) derivatives.
- Thermal Stability : S3-TP has a melting point of 103°C , while the target compound’s smaller substituents may lower its melting point.
Q & A
Basic: What are the standard synthetic routes for 5-(methoxymethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one?
Answer:
The compound is synthesized via cyclocondensation reactions. A representative method involves reacting 5-substituted-3-amino-1,2,4-triazole (10 mmol) with ethyl 4-chloroacetoacetate (20 mmol) in acetic acid under microwave irradiation (180°C, 20 minutes). The crude product is filtered and washed, yielding intermediates like 5-(chloromethyl)-2-(methylthio)-triazolopyrimidinone, which can undergo further substitution (e.g., methoxymethyl introduction via nucleophilic displacement). Crude yields typically range from 45–65%, with purification achieved via recrystallization or column chromatography . Alternative routes use electrophilic substitution (e.g., nitrosation followed by reduction and acylation) to modify substituents on the triazolopyrimidinone core .
Basic: How can the purity and structural integrity of this compound be verified post-synthesis?
Answer:
Purity is assessed via thin-layer chromatography (TLC) on silica gel plates (e.g., SIL G/UV 254). Structural confirmation employs:
- ¹H/¹³C NMR spectroscopy (Bruker Avance 400 MHz) to verify substituent integration and chemical shifts.
- Microanalysis (Perkin-Elmer 240-B) for elemental composition validation.
- Melting point determination (Büchi B-545 apparatus) to confirm consistency with literature values.
For advanced characterization, high-resolution mass spectrometry (HRMS) or X-ray crystallography may be utilized .
Advanced: What strategies are effective for optimizing cyclization reactions in triazolopyrimidinone synthesis?
Answer:
Cyclization efficiency depends on:
- Catalyst selection : Trimethylenedipiperidine (TMDP) in ethanol/water (1:1 v/v) enhances reaction rates but requires careful handling due to toxicity. Piperidine alternatives (e.g., morpholine) are recommended in regions with restricted access to regulated reagents .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 20 minutes vs. hours under conventional heating) and improves yield by 10–15% .
- pH control : Alkaline conditions (NaOH) facilitate cyclization of intermediates like 5-amino-triazolopyrimidinone, minimizing side-product formation .
Advanced: How can electrochemical methods study DNA interaction mechanisms of this compound?
Answer:
Differential pulse voltammetry (DPV) and cyclic voltammetry (CV) on carbon graphite electrodes are used to probe DNA binding. Key parameters include:
- pH optimization : DNA interaction is pH-dependent, with optimal binding observed near physiological pH (7.4) .
- Concentration gradients : Titration experiments quantify binding constants (e.g., via shifts in oxidation peaks).
- Immobilization time : DNA-complex stability is assessed by varying electrode exposure times (e.g., 10–30 minutes).
Electrochemical impedance spectroscopy (EIS) further characterizes charge-transfer resistance changes upon DNA binding .
Advanced: What methodologies analyze substituent effects on the compound’s bioactivity?
Answer:
- Structure-activity relationship (SAR) studies : Systematic substitution at the 5- and 2-positions (e.g., morpholinomethyl vs. piperidinomethyl groups) evaluates impacts on bioactivity. For example, morpholine derivatives show enhanced DNA intercalation due to increased solubility .
- Radiolabeling : Introducing isotopes (e.g., ¹²⁵I) via chloromethyl intermediates enables tracking in biological systems (e.g., tumor uptake studies in murine models) .
- Computational modeling : Density functional theory (DFT) predicts electronic effects of substituents (e.g., methoxymethyl’s electron-donating properties) on redox potentials .
Advanced: How are contradictions in experimental data resolved for triazolopyrimidinone derivatives?
Answer:
Discrepancies (e.g., variable electrochemical stability or bioactivity) are addressed by:
- Batch reproducibility checks : Ensuring consistent reagent purity (e.g., acetic acid anhydrous vs. glacial) and reaction conditions.
- Cross-validation : Correlating NMR/HRMS data with electrochemical results to confirm structural fidelity.
- Controlled substitution studies : Isolating variables (e.g., comparing chloromethyl vs. methoxymethyl derivatives) to identify confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
